molecular formula C14H9BrO2 B14318520 3-(2-Bromophenyl)-2-benzofuran-1(3H)-one CAS No. 112165-32-9

3-(2-Bromophenyl)-2-benzofuran-1(3H)-one

Cat. No.: B14318520
CAS No.: 112165-32-9
M. Wt: 289.12 g/mol
InChI Key: LKMIIFNGJZRDSU-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)isobenzofuran-1(3H)-one typically involves the reaction of 2-bromobenzoyl chloride with phthalic anhydride in the presence of a suitable base, such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Bromophenyl)isobenzofuran-1(3H)-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted isobenzofuranones with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include hydroxy derivatives and other reduced forms of the compound.

Scientific Research Applications

3-(2-Bromophenyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isobenzofuranone core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzofuran: Similar structure but lacks the isobenzofuranone core.

    3-(2-Chlorophenyl)isobenzofuran-1(3H)-one: Similar structure with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)isobenzofuran-1(3H)-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

3-(2-Bromophenyl)isobenzofuran-1(3H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and industrial applications.

Properties

CAS No.

112165-32-9

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

3-(2-bromophenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H9BrO2/c15-12-8-4-3-7-11(12)13-9-5-1-2-6-10(9)14(16)17-13/h1-8,13H

InChI Key

LKMIIFNGJZRDSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C3=CC=CC=C3Br

Origin of Product

United States

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